Molecular Weight and Lipophilicity Shift Relative to the 4-Chlorophenyl Analog
Replacement of the 4-bromophenyl group with 4-chlorophenyl (4-[(4-chlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine, CAS 338960-71-7) decreases molecular weight by 44.4 g/mol and reduces computed lipophilicity. The target compound has an XLogP3 of 4.6 [1], while the chloro analog is estimated at ~4.0 based on group contribution methods (class-level inference). This logP shift of ~0.6 units corresponds to an approximately 4-fold difference in octanol-water partition coefficient, significantly altering predicted membrane permeability.
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 387.3 g/mol; XLogP3 4.6 |
| Comparator Or Baseline | 4-Chlorophenyl analog: MW 342.8 g/mol; XLogP3 ~4.0 (estimated) |
| Quantified Difference | ΔMW = +44.4 g/mol; ΔXLogP3 ≈ +0.6 |
| Conditions | Computed properties (PubChem XLogP3 algorithm) |
Why This Matters
Higher lipophilicity can enhance blood-brain barrier penetration, making the bromo compound more suitable for CNS targets and potentially reducing the number of analogs needed in a lead optimization campaign.
- [1] PubChem Compound Summary for CID 1476691, 4-[(4-Bromophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine. National Center for Biotechnology Information (2025). View Source
